molecular formula C15H14N6O2 B2409875 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2198770-55-5

3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine

Cat. No.: B2409875
CAS No.: 2198770-55-5
M. Wt: 310.317
InChI Key: PJJMGPIIDDCRFB-UHFFFAOYSA-N
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Description

This compound, 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine, is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders and kinase inhibitors. Its structure integrates key pharmacophoric elements: a pyridine moiety commonly used for its ability to form hydrogen bonds and coordinate with metalloenzymes, an isoxazole ring known as a bioisostere for amide or ester groups that can enhance metabolic stability, and a rigid azetidine ring which is increasingly favored over piperidines for its role in improving physicochemical properties and reducing metabolic clearance. The 1,2,3-triazole linker, typically installed via click chemistry, provides a stable heterocycle that can participate in dipole-dipole interactions and hydrogen bonding within enzyme active sites. The primary research value of this molecule lies in its potential as a versatile scaffold for the design of PROTACs (Proteolysis Targeting Chimeras) , where the pyridine or triazole could serve as the E3 ligase-binding ligand, and the remaining structure could be derivatized to target a protein of interest. Furthermore, the overall architecture is characteristic of compounds investigated as kinase inhibitors , with the planar heteroaromatic systems capable of engaging the hinge region of kinases. Researchers utilize this compound to probe novel biological pathways, develop structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and synthesize more complex bifunctional molecules for chemical biology. Its mechanism of action is therefore not intrinsic but is defined by the specific protein target it is engineered to engage, making it a highly flexible tool for interrogating cellular signaling and degradation pathways.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-15(20-8-11(9-20)10-21-5-4-17-19-21)13-6-14(23-18-13)12-2-1-3-16-7-12/h1-7,11H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJMGPIIDDCRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)CN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine is a complex heterocyclic structure that combines elements known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound features several key structural components:

  • Triazole Ring : Known for its ability to form hydrogen bonds and π–π stacking interactions, enhancing binding affinity to biological targets .
  • Azetidine and Oxazole Moieties : These contribute to the overall stability and reactivity of the molecule, which is crucial for its biological activity.

Antimicrobial Properties

Research has highlighted the potential of triazole derivatives in antimicrobial applications. Triazole-based compounds have shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The incorporation of the azetidine and oxazole rings may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing triazole structures exhibit significant cytotoxicity against human tumor cell lines. For instance, a study reported moderate to good cytotoxic activities against KB and Hep-G2 cells . The specific mechanism of action often involves the inhibition of key enzymes or pathways in cancer cells, although detailed investigations into the exact targets for this compound remain limited.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for carbonic anhydrase (CA) isoforms. A related study evaluated various triazole derivatives for their inhibitory effects on human CA isoforms, revealing promising results with certain compounds demonstrating low nanomolar inhibition . This suggests that our compound could similarly interact with these enzymes, potentially leading to therapeutic applications in conditions where CA plays a pivotal role.

Study 1: Triazole Derivatives as Antitumor Agents

A comprehensive analysis was conducted on a series of triazole derivatives, including those structurally similar to our compound. The study found that modifications in the triazole ring significantly influenced cytotoxicity profiles across different cancer cell lines. The most active compounds included those with additional functional groups that enhanced their interaction with cellular targets .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of azetidine-containing triazoles. Results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the azetidine ring in enhancing membrane permeability, thus facilitating greater antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant strains ,
AnticancerModerate cytotoxicity (KB, Hep-G2) ,
Enzyme InhibitionLow nanomolar inhibition of CA ,

Table 2: Structure-Activity Relationship (SAR) Insights

Compound StructureActivity TypeKey Findings
Triazole + AzetidineAntimicrobialEnhanced efficacy against resistant bacteria
Triazole + OxazoleAnticancerSignificant cytotoxicity in tumor cell lines
Various Triazole DerivativesEnzyme InhibitionPotent inhibitors of CA isoforms

Q & A

What are the key synthetic challenges in constructing the azetidine-triazole-oxazole scaffold, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound involves multi-step coupling of azetidine, triazole, and oxazole heterocycles. Key challenges include:

  • Steric hindrance : The azetidine ring’s small size complicates nucleophilic substitution at the 3-position. Use of bulky bases (e.g., LDA) or microwave-assisted synthesis can improve yields .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for 1,2,3-triazole formation. However, regioselectivity must be controlled via solvent polarity (e.g., DMF/H2O mixtures) and temperature gradients .
  • Oxazole stability : 1,2-Oxazole rings are prone to ring-opening under acidic conditions. Protecting groups (e.g., Boc for amines) and low-temperature workups are recommended .

Methodological Insight
Optimize coupling steps using Pd-catalyzed reductive cyclization () or SN2 reactions with azetidine precursors. Monitor intermediates via LC-MS and adjust stoichiometry to mitigate byproducts .

How can researchers resolve contradictions in reported biological activity data for similar triazole-azetidine hybrids?

Advanced Research Focus
Discrepancies in bioactivity often arise from:

  • Structural isomerism : The triazole’s 1,2,3- vs. 1,2,4-regioisomers can exhibit divergent binding affinities. Validate regiochemistry using <sup>1</sup>H NMR coupling constants (J = 1–2 Hz for 1,2,3-triazole) and NOE spectroscopy .
  • Solubility variability : Hydrochloride salt formation (e.g., azetidine protonation) enhances aqueous solubility, improving in vitro assays. Compare IC50 values under standardized DMSO/PBS conditions .

Methodological Insight
Use isogenic cell lines and control for batch-to-batch compound purity (HPLC >98%). Cross-validate targets via SPR (surface plasmon resonance) and molecular docking (e.g., AutoDock Vina) to confirm binding modes .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Advanced Research Focus
Leverage in silico tools to assess:

  • Lipophilicity (LogP) : Use ChemAxon’s MarvinSketch to calculate cLogP, accounting for the triazole’s polarity and azetidine’s compact geometry .
  • Metabolic stability : CYP450 inhibition can be predicted via docking into CYP3A4 (PDB: 1TQN) using Discovery Studio. The oxazole ring may reduce hepatic clearance due to electron-deficient aromaticity .

Methodological Insight
Combine QSAR models (e.g., SwissADME) with MD simulations (GROMACS) to evaluate membrane permeability. Prioritize derivatives with polar surface area <140 Ų for enhanced blood-brain barrier penetration .

How can the stability of the 1,2-oxazole moiety be enhanced under physiological conditions?

Basic Research Focus
1,2-Oxazole degradation occurs via nucleophilic attack or photolysis. Mitigation strategies include:

  • Electron-withdrawing substituents : Introduce fluorine at the oxazole 4-position to reduce ring electron density .
  • Prodrug approaches : Mask the oxazole as a methyl ester, cleaved in vivo by esterases .

Methodological Insight
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Compare degradation pathways (e.g., hydrolysis vs. oxidation) using <sup>13</sup>C NMR .

What are the best practices for characterizing azetidine ring conformation in solid-state vs. solution-phase?

Advanced Research Focus
Azetidine’s puckered conformation affects binding to rigid targets (e.g., kinases):

  • X-ray crystallography : Resolve solid-state conformation using synchrotron radiation (e.g., PDB deposition). The triazole’s methyl group may enforce a chair-like azetidine geometry .
  • Solution-phase analysis : Use NOESY to detect through-space correlations between azetidine C-H and triazole protons. Compare with DFT-optimized structures (Gaussian 16) .

Methodological Insight
For dynamic studies, employ variable-temperature NMR in DMSO-d6 to observe ring-flipping barriers .

How can structure-activity relationships (SAR) guide the optimization of substituents on the pyridine ring?

Advanced Research Focus
Pyridine’s electronic profile modulates target engagement:

  • Electron-deficient pyridines : Introduce nitro or cyano groups at the 4-position to enhance π-stacking with aromatic residues (e.g., EGFR kinase) .
  • Steric effects : Bulky 2-methoxy substituents reduce off-target binding but may decrease solubility. Balance with PEGylated side chains .

Methodological Insight
Generate a congeneric series with systematic substitutions (e.g., -H, -F, -Cl, -OMe). Test in parallel assays (e.g., kinase panels) and apply Free-Wilson analysis to deconvolute contributions .

Table 1: Representative Synthetic Yields for Key Intermediates

IntermediateReaction ConditionsYield (%)Purity (HPLC)Reference
Azetidine-triazole precursorCuAAC, 60°C, DMF/H2O7895
Oxazole-carbonyl derivativeT3P® coupling, rt, CH2Cl26598
Final compound (HCl salt)Recrystallization (EtOAc/hexane)8299

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